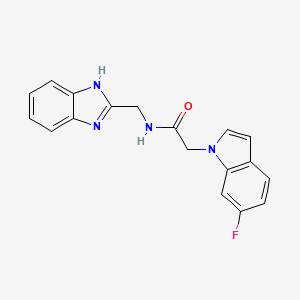

N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a benzimidazole core linked via a methyl group to an acetamide moiety, which is further substituted with a 6-fluoroindole group. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .

Properties

Molecular Formula |

C18H15FN4O |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoroindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15FN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |

InChI Key |

AAOGDGDAOKAIJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Linkage Formation: The final step involves the coupling of the benzimidazole and indole moieties through an acetamide linkage. This can be achieved by reacting the benzimidazole derivative with an appropriate acylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the benzimidazole or indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Case Study : A study demonstrated that benzimidazole derivatives showed promising activity against the MDA-MB-231 breast cancer cell line with minimal inhibitory concentration (MIC) values as low as 8 µg/mL .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Benzimidazole derivatives are known for their effectiveness against a range of Gram-positive and Gram-negative bacteria.

- Findings : In vitro studies reported that related compounds exhibited MIC values against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .

Antifungal Activity

The antifungal potential of this compound has garnered attention as well.

- Research Insights : Compounds similar to this benzimidazole derivative have shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are another area of research focus. These compounds have been shown to inhibit key inflammatory mediators.

- Evidence : Studies indicate that certain benzimidazole derivatives significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological activity of these compounds. Modifications in the chemical structure can lead to enhanced efficacy and reduced toxicity.

| Structural Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and bioavailability |

| Benzimidazole Core | Essential for biological activity |

| Acetamide Group | Contributes to binding affinity |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Halogen-Substituted Indole Derivatives

Notes:

- Fluoro vs. Bromo : Fluorine’s smaller size and electronegativity enhance target binding via dipole interactions, whereas bromo’s larger size increases lipophilicity but may reduce bioavailability due to higher molecular weight .

- Core Heterocycle : Benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding compared to thiazole, favoring interactions with enzymes or receptors (e.g., kinases, GPCRs) .

Acetamide-Modified Analogs

Notes:

- Trifluoroacetamide : The trifluoro group in ’s compound may improve stability but eliminate indole’s role in target binding, altering pharmacological activity .

- Chlorophenyl Substitution : Chlorine’s electron-withdrawing effects could enhance oxidative stability but reduce solubility, as seen in ’s derivatives .

Heterocyclic Hybrids

Notes:

- Complex Hybrids : Compounds like those in exhibit enhanced binding diversity but may suffer from poor bioavailability due to high molecular weight (>450 g/mol) .

- Benzotriazole vs. Benzimidazole : Benzotriazole’s electron-deficient nature () favors radical scavenging, whereas benzimidazole’s basicity supports enzyme inhibition .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that integrates a benzimidazole moiety with an indole derivative. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential clinical applications.

Chemical Structure

The molecular formula of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H14FN3O |

| Molecular Weight | 273.29 g/mol |

| SMILES | CN(C(=O)C1=CC2=C(C=C1)N=CN2C=C(C)C)C(F)=C |

The biological activity of this compound primarily involves:

- Inhibition of Topoisomerase Activity : Similar to other benzimidazole derivatives, this compound may inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .

- Antimicrobial Activity : The indole moiety contributes to the compound's antimicrobial properties, making it effective against various bacterial strains .

- Receptor Modulation : It has been suggested that the compound may act as a dual antagonist for serotonin receptors (5-HT2A and 5-HT6), which could have implications in treating psychiatric disorders .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro tests have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). For instance, IC50 values for MCF7 cells were reported at approximately 25 µM, indicating a moderate level of effectiveness compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.025 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

One notable study focused on the synthesis and evaluation of this compound in a series of preclinical trials. The results indicated that the compound not only inhibited tumor growth in xenograft models but also enhanced apoptosis markers in treated tissues .

Another case involved testing the compound's efficacy in combination with traditional antibiotics, revealing synergistic effects that could enhance treatment outcomes for resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.